![molecular formula C27H28N4O3S B383475 4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-ethoxyphenyl)piperazine-1-carbothioamide CAS No. 442557-39-3](/img/structure/B383475.png)
4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-ethoxyphenyl)piperazine-1-carbothioamide
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Description
4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-ethoxyphenyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C27H28N4O3S and its molecular weight is 488.6g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-ethoxyphenyl)piperazine-1-carbothioamide , identified by its CAS number 1172404-77-1 , is a complex organic molecule with potential pharmacological applications. Its unique structure combines a dioxoisoquinoline moiety with a piperazine framework, suggesting a diverse range of biological activities. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C107H85N11O20S5, with a molecular weight of approximately 2005.2 g/mol . The structural complexity arises from the integration of various functional groups that may contribute to its biological effects.
Property | Value |
---|---|
Molecular Formula | C107H85N11O20S5 |
Molecular Weight | 2005.2 g/mol |
CAS Number | 1172404-77-1 |
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to possess antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The mechanism often involves inhibition of bacterial enzymes critical for cell viability without rapid cytotoxic effects on human cells.
The proposed mechanism of action for similar piperazine derivatives includes:
- Inhibition of Phosphopantetheinyl Transferases (PPTases) : This enzyme is vital for bacterial virulence and survival. Inhibitors like ML267 have demonstrated submicromolar inhibition against bacterial PPTases while sparing human orthologues .
- Cell Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of synthesized piperazine derivatives, including those with similar structures to the target compound. The derivatives were screened against both Gram-positive and Gram-negative bacteria. The results indicated varying degrees of effectiveness:
- Minimum Inhibitory Concentrations (MICs) ranged from 50 to 250 µg/mL for various bacterial strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 250 |
Study 2: Cytotoxicity Assessment
Another study focused on assessing the cytotoxic effects of the compound on human cell lines. The results demonstrated that at therapeutic concentrations, the compound exhibited low toxicity, indicating its potential as a safe therapeutic agent in antimicrobial applications .
Properties
IUPAC Name |
4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-ethoxyphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-2-34-21-11-9-20(10-12-21)28-27(35)30-16-13-29(14-17-30)15-18-31-25(32)22-7-3-5-19-6-4-8-23(24(19)22)26(31)33/h3-12H,2,13-18H2,1H3,(H,28,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTQATUMRFBNDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.